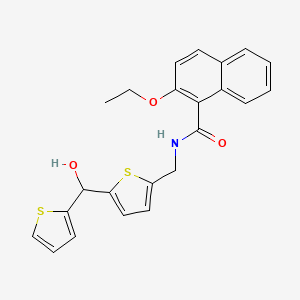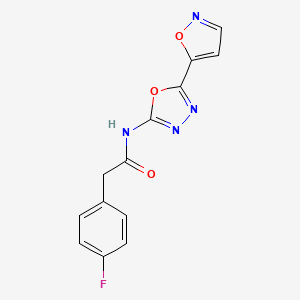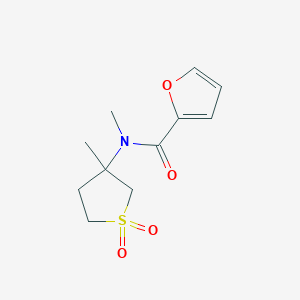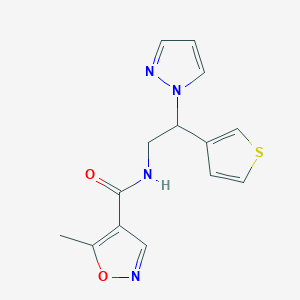
(E)-3-cyclopropyl-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of N’-((2-hydroxynaphthalen-1-yl)methylene) hydrazide . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are typically synthesized through a condensation reaction . For example, a compound was synthesized from the condensation reaction of 4-oxopiperidine-1-carbohydrazide and 2-hydroxynaphthalene-1-carbaldehyde in ethanol .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like X-ray diffraction . The C12—O2 and C1—O1 bond lengths are 1.198(3) Å and 1.315(3) Å, respectively, which indicates that the C12—O2 is a typical double bond .Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-cyclopropyl-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-5-carbohydrazide involves the condensation of 2-hydroxy-1-naphthaldehyde with cyclopropyl hydrazine and 3,5-dimethylpyrazole-1-carboxylic acid hydrazide in the presence of acetic acid and ethanol. The resulting product is then subjected to a Wittig reaction with triphenylphosphine and methyl iodide to obtain the final compound.", "Starting Materials": [ "2-hydroxy-1-naphthaldehyde", "cyclopropyl hydrazine", "3,5-dimethylpyrazole-1-carboxylic acid hydrazide", "acetic acid", "ethanol", "triphenylphosphine", "methyl iodide" ], "Reaction": [ "Step 1: In a round-bottom flask, add 2-hydroxy-1-naphthaldehyde (1.0 equiv), cyclopropyl hydrazine (1.2 equiv), and 3,5-dimethylpyrazole-1-carboxylic acid hydrazide (1.2 equiv).", "Step 2: Add acetic acid (10 mL) and ethanol (10 mL) to the flask and stir the mixture at room temperature for 24 hours.", "Step 3: Filter the resulting solid and wash it with cold ethanol.", "Step 4: Dissolve the solid in a mixture of tetrahydrofuran and water (1:1) and add triphenylphosphine (1.2 equiv) and methyl iodide (1.2 equiv).", "Step 5: Stir the mixture at room temperature for 24 hours and then filter the resulting solid.", "Step 6: Wash the solid with cold ethanol and dry it under vacuum to obtain the final product, (E)-3-cyclopropyl-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-5-carbohydrazide." ] } | |
Número CAS |
1285532-64-0 |
Fórmula molecular |
C18H16N4O2 |
Peso molecular |
320.352 |
Nombre IUPAC |
5-cyclopropyl-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H16N4O2/c23-17-8-7-11-3-1-2-4-13(11)14(17)10-19-22-18(24)16-9-15(20-21-16)12-5-6-12/h1-4,7-10,12,23H,5-6H2,(H,20,21)(H,22,24)/b19-10+ |
Clave InChI |
JSSIRODPDPAPQM-VXLYETTFSA-N |
SMILES |
C1CC1C2=CC(=NN2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-chloro-2-nitrobenzamide](/img/structure/B2660626.png)


![2,2,2-trifluoroethyl N-[(4-sulfamoylphenyl)methyl]carbamate](/img/structure/B2660632.png)

![(5-Chlorothiophen-2-yl)(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2660638.png)
![N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]but-2-ynamide](/img/structure/B2660639.png)
![N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2660640.png)
![7-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2660641.png)

![3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2660645.png)
